molecular formula C31H30Cl2N8O4 B569698 N-Desalkyl Itraconazole CAS No. 89848-41-9

N-Desalkyl Itraconazole

Cat. No.: B569698
CAS No.: 89848-41-9
M. Wt: 649.533
InChI Key: FBAPZOQKYAPBHI-DLFZDVPBSA-N
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Description

N-Desalkyl Itraconazole is a metabolite of itraconazole, a triazole antifungal agent. Itraconazole is commonly used for the prevention and treatment of fungal infections. This compound is formed through the metabolic process mediated by cytochrome P450 3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desalkyl Itraconazole is synthesized from itraconazole through a metabolic reaction involving cytochrome P450 3A4. The process involves the removal of an alkyl group from itraconazole .

Industrial Production Methods

it can be isolated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques .

Chemical Reactions Analysis

Types of Reactions

N-Desalkyl Itraconazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acetonitrile and ammonium acetate. The reactions are typically carried out under isocratic elution conditions .

Major Products Formed

The major products formed from the reactions of this compound include hydroxy-itraconazole and keto-itraconazole .

Scientific Research Applications

N-Desalkyl Itraconazole has several scientific research applications, including:

Mechanism of Action

N-Desalkyl Itraconazole exerts its effects by inhibiting the fungal-mediated synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition is achieved through the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Desalkyl Itraconazole include:

Uniqueness

This compound is unique due to its specific metabolic pathway and its role as a metabolite of itraconazole. Unlike hydroxy-itraconazole and keto-itraconazole, this compound is formed through the removal of an alkyl group .

Properties

IUPAC Name

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAPZOQKYAPBHI-DLFZDVPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89848-41-9
Record name N-Desalkyl-itraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089848419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESALKYL-ITRACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123KG715O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is known about the potency of N-Desalkyl-itraconazole as a CYP3A4 inhibitor compared to Itraconazole and its other metabolites?

A1: N-Desalkyl-itraconazole demonstrates significant potency as a CYP3A4 inhibitor. In vitro studies using human liver microsomes have shown that it exhibits an unbound IC50 value of 0.4 nM, indicating a higher inhibitory potency compared to Itraconazole (unbound IC50 of 6.1 nM) and its other metabolites, Hydroxy-itraconazole (unbound IC50 of 4.6 nM) and Keto-itraconazole (unbound IC50 of 7.0 nM) [].

Q2: Does the inhibition of CYP3A4 by Itraconazole metabolites, including N-Desalkyl-itraconazole, contribute to the overall drug-drug interaction potential of Itraconazole in a clinical setting?

A2: While in vitro data clearly demonstrates the potent CYP3A4 inhibition by N-Desalkyl-itraconazole and other Itraconazole metabolites [, ], further research is needed to establish their individual contributions to the overall drug-drug interaction potential of Itraconazole in vivo.

Q3: Are there analytical methods available to specifically measure the concentration of N-Desalkyl-itraconazole in human plasma?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous determination of Itraconazole and its metabolites, including N-Desalkyl-itraconazole, in human plasma [, , ]. These methods provide the sensitivity and specificity needed to quantify these compounds in biological samples for research and clinical applications.

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